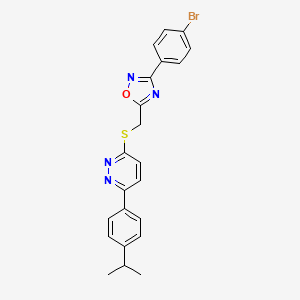

3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN4OS/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(26-25-19)29-13-20-24-22(27-28-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHYKCWTNGJAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a complex organic molecule that exhibits significant potential in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C22H19BrN4OS

- Molecular Weight : 467.39 g/mol

- Functional Groups : The compound features a bromobenzene moiety, a pyridazine ring, and an oxadiazole core, which contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings, including derivatives of this compound, exhibit various anticancer activities. A study evaluated similar oxadiazole derivatives against several cancer cell lines, reporting IC50 values as follows:

| Cell Line | Compound IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These results suggest that the compound may possess significant cytotoxic effects against prostate, colon, and renal cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes such as EGFR and Src, which are crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells, contributing to their anticancer activity .

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to be compared with other oxadiazole derivatives that have demonstrated varying degrees of biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-Bromobenzyl)-1,3,4-Oxadiazole | Contains a bromobenzene group | Exhibits antibacterial activity against Salmonella typhi |

| 5-Methyl-1,2,4-Oxadiazole | Simple methyl substitution | Known for anti-HIV activity |

| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | Contains trifluoromethyl group | Enhanced lipophilicity and potential as a pesticide |

The complexity of the multi-ring structure in this compound potentially enhances its biological activity compared to simpler oxadiazoles .

Study on Anticancer Activity

A recent study synthesized various oxadiazole derivatives and evaluated their anticancer activities using the National Cancer Institute's guidelines. The results indicated that certain derivatives exhibited significant growth inhibition against various cancer cell lines:

| Compound Name | Cell Line Tested | Growth Percent Inhibition (%) |

|---|---|---|

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 98.74 |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | PC-3 (Prostate) | 95.37 |

These findings underscore the potential of oxadiazole derivatives in cancer therapy and highlight the need for further investigation into their mechanisms .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized oxadiazole derivatives showed promising antibacterial activity against various strains of bacteria. The presence of the bromophenyl and pyridazin moieties enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Oxadiazoles have been investigated for their anticancer activities. A study highlighted that certain oxadiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of 3-(4-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole may contribute to enhanced efficacy against cancer cells .

Xanthine Oxidase Inhibition

Recent studies have focused on the inhibitory effects of oxadiazole derivatives on xanthine oxidase, an enzyme involved in uric acid production. Compounds similar to this compound demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout and hyperuricemia .

Fluorescent Materials

The unique structural properties of oxadiazoles allow for their use in fluorescent materials. Research has shown that compounds with oxadiazole rings exhibit strong fluorescence properties when excited. This characteristic makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Catalysis

Oxadiazole-based compounds have been explored as catalysts in organic reactions. The compound's ability to stabilize transition states can enhance reaction rates and selectivity in synthetic processes. Studies indicate that incorporating thioether linkages into the oxadiazole framework improves catalytic efficiency .

Environmental Remediation

Compounds like this compound are being investigated for their potential in environmental remediation. Their ability to degrade pollutants or act as adsorbents for heavy metals presents opportunities for developing new materials for water purification and soil decontamination .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Findings from Comparative Studies

Heterocyclic Linkers: Pyridazine-thioether linkers (target compound) may offer better conformational flexibility than rigid thiazole systems (e.g., 3t, 3x), influencing target selectivity . Bulkier Substituents: The 4-isopropylphenyl group in the target compound introduces steric hindrance, which could limit binding to shallow enzyme pockets but improve specificity for deeper hydrophobic regions .

Physicochemical Properties :

- The methoxy-substituted analogue () exhibits higher aqueous solubility (logP ~2.1) compared to the target compound (estimated logP ~3.5), highlighting a trade-off between lipophilicity and bioavailability .

- Thiazole-containing derivatives (e.g., 3t, 3x) show distinct NMR profiles due to aromatic proton environments, aiding in structural characterization .

Biological Performance: Triazole-thiadiazine hybrids () with dichlorophenyl and pyrazole groups demonstrated significant antinociceptive activity (40–60% reduction in writhing response), suggesting that combining electron-withdrawing substituents with nitrogen-rich heterocycles enhances CNS activity . In contrast, bromophenyl-oxadiazoles (e.g., target compound) are more commonly explored in anticancer and antimicrobial screens due to their robust halogen-bonding capabilities .

Q & A

Basic Question: What are the recommended methods for confirming the molecular structure of this compound?

Answer:

To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction : Resolve the 3D structure by analyzing diffraction patterns. Key parameters include R factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

- NMR Spectroscopy : Analyze - and -NMR spectra for proton environments and carbon frameworks. For example, analogous oxadiazole derivatives show proton signals in δ 1.13–8.01 ppm, with splitting patterns indicating substituent effects .

- IR Spectroscopy : Validate functional groups (e.g., C=O at 1651 cm, C=S at 1167 cm) .

- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N/Br ratios .

Basic Question: What synthetic routes are commonly employed for synthesizing this compound, and what are their critical steps?

Answer:

Synthesis typically involves multistep reactions:

Cyclization : Form the oxadiazole core using hydroxylamine derivatives under alkaline conditions .

Thioether Coupling : React a pyridazinyl-thiol intermediate with a bromomethyl-oxadiazole precursor. Thiourea intermediates are critical for sulfur incorporation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Characterization : Validate each intermediate via TLC, melting point, and spectroscopic methods .

Advanced Question: How can researchers optimize the synthesis yield and purity of this compound in multistep reactions?

Answer:

Optimization strategies include:

- Catalyst Selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF) enhance coupling efficiency in heterocyclic syntheses .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

- Temperature Control : Maintain temperatures below 80°C during acylation to prevent side reactions .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) for high-purity isolation (>98%) .

Advanced Question: What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311G(d,p) are recommended .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack, correlating with antifungal activity .

- Docking Studies : Simulate interactions with fungal cytochrome P450 enzymes to rationalize bioactivity .

Advanced Question: How should contradictory spectroscopic and crystallographic data be analyzed during structural validation?

Answer:

- Iterative Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Sample Purity Checks : Use Karl Fischer titration to rule out moisture interference in NMR spectra .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., thione-thiol shifts) causing split signals .

Advanced Question: What methodological strategies are effective in evaluating the biological activity of this compound against fungal pathogens?

Answer:

- In Vitro Antifungal Assays : Use microbroth dilution (CLSI M27-A3 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying substituents on the pyridazine ring) and compare MICs to identify critical pharmacophores .

- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.